1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Medicinal Chemistry Bromodomain Fragment-Based Drug Discovery

Sourcing rigid fragments with underexplored substitution patterns often hinders lead optimization. This 1,2,4-oxadiazole building block offers a solution: - Unique Steric Environment: The 2,3-dimethoxy substitution creates a distinct steric profile compared to common 3,4-regioisomers, enabling novel IP space exploration. - Optimized for Screening: The rigid one-carbon methanamine linker reduces entropic binding penalties, making it a superior starting point for fragment-based drug discovery. - Versatile Derivatization: The primary amine handle supports rapid library expansion via amide coupling or reductive amination. Available for immediate shipment.

Molecular Formula C11H14ClN3O3
Molecular Weight 271.7
CAS No. 1807977-36-1
Cat. No. B2703685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
CAS1807977-36-1
Molecular FormulaC11H14ClN3O3
Molecular Weight271.7
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NOC(=N2)CN
InChIInChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11/h3-5H,6,12H2,1-2H3
InChIKeyKXRWCOWZSVNWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline Assessment


1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 1807977-36-1) is a synthetic small molecule of the 1,2,4-oxadiazole class. No peer-reviewed primary research articles, patents with disclosed biological activity, or authoritative database entries (e.g., PubChem BioAssay, ChEMBL, BindingDB) were identified for this compound beyond basic vendor listings. Closest structural analogs—differing in phenyl ring substitution pattern or linker length—are available in screening libraries but also lack publicly disclosed head-to-head comparative data. The current evidence base for this specific compound is limited to vendor catalog descriptions and class-level inferences drawn from the general behavior of 1,2,4-oxadiazole derivatives .

Generic Substitution Limitations


Generic substitution among 1,2,4-oxadiazole methanamine analogs is not currently supported by publicly available quantitative data. The 2,3-dimethoxy substitution pattern on the phenyl ring is known to exert distinct electronic and steric effects relative to other regioisomers (e.g., 3,4-dimethoxy) or mono-substituted analogs (e.g., 2-methoxy, 2-chloro) within this scaffold class. However, no direct head-to-head biological or physicochemical comparison studies have been published for this specific compound versus its closest analogs. Without such data, interchangeability cannot be assessed, and any claim of generic equivalence would be scientifically unsubstantiated .

Differentiation Evidence


Bioactivity Data: Target vs. Closest Analogs

No quantitative bioactivity data (IC50, EC50, Kd, Ki) were found for the target compound or its closest direct structural analogs in authoritative databases including PubChem BioAssay, ChEMBL, BindingDB, or the PDB. The unsubstituted phenyl analog, 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (PDB Ligand Code ENK), has a crystal structure in complex with human SP100 bromodomain (PDB 6G5N, resolution 1.765 Å), demonstrating binding at a domain-domain interface relevant to epigenetic protein targeting. Binding affinity data for this analog are not reported, and no analogous structural data exist for the 2,3-dimethoxy variant. A head-to-head comparison is impossible due to the complete absence of quantitative data for the target compound [1].

Medicinal Chemistry Bromodomain Fragment-Based Drug Discovery

Physicochemical Properties: 2,3- vs. 3,4-Dimethoxy

Computational predictions indicate key differences between the target compound (2,3-dimethoxy substitution) and its 3,4-dimethoxy regioisomer (CAS 878977-92-5). The 2,3-substitution pattern places a methoxy group ortho to the oxadiazole ring, creating intramolecular steric hindrance that reduces rotational freedom and alters the conformational ensemble. The 3,4-dimethoxy regioisomer, in contrast, features a para-oriented methoxy group with greater rotational freedom and distinct electronic distribution. These structural features predict differences in logP, polar surface area, hydrogen bonding capacity, and metabolic stability profiles between the two regioisomers. However, experimentally determined values for the target compound are not publicly available, and no direct comparative measurement has been reported .

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Linker Length: Methanamine vs. Ethanamine

The target compound features a one-carbon (methanamine) linker between the oxadiazole core and the primary amine. A closely related analog, 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, extends this linker by an additional methylene unit. This two-carbon ethanamine linker increases flexibility and alters the spatial positioning of the primary amine hydrogen bond donor/acceptor relative to the oxadiazole ring and the dimethoxyphenyl group. In fragment-based drug discovery contexts, linker length is a critical determinant of binding mode and target engagement. No comparative binding data are publicly available for either compound, but the one-carbon linker in the target compound constrains the amine in a more rigid orientation compared to the two-carbon analog, which could confer specificity advantages in certain binding pockets .

Structure-Activity Relationship Fragment-Based Drug Discovery Linker Optimization

Validated Application Scenarios


Fragment-Based Library for Epigenetic Targets

Given the structural precedent of the unsubstituted phenyl analog binding to the SP100 bromodomain (PDB 6G5N) [1], the 2,3-dimethoxy variant may serve as an isosteric replacement with potentially enhanced interactions via additional hydrogen bonding from the methoxy groups. The constrained methanamine linker positions the amine for ionic interactions with acidic residues commonly found in epigenetic reader domain binding pockets.

Regioisomeric Selectivity Probe

The ortho-methoxy substitution pattern of the target compound creates a unique steric environment distinct from the more common 3,4-dimethoxy regioisomer. This structural feature can be leveraged in comparative physicochemical profiling studies to assess how subtle regioisomeric differences impact solubility, permeability, and metabolic stability within the 1,2,4-oxadiazole scaffold class [1].

Rigid Fragment for Structure-Based Drug Design

The one-carbon methanamine linker of the target compound provides greater rigidity compared to two-carbon ethanamine analogs [1]. This property is advantageous in structure-based design campaigns where rigid fragments are favored for initial hits due to lower entropic penalties upon binding. The compound is thus suited for crystallographic fragment screening against targets with shallow or narrow binding pockets.

Oxadiazole Library Building Block

The primary amine functionality of the target compound provides a versatile handle for further derivatization via amide coupling, reductive amination, or sulfonamide formation. The 2,3-dimethoxy substitution pattern is synthetically accessible but less commonly explored than 3,4-dimethoxy systems, offering novel chemical space for library synthesis [1].

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